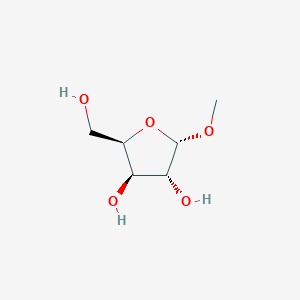

Methyl alpha-D-xylofuranoside

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1824-96-0 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1 |

InChI Key |

NALRCAPFICWVAQ-MOJAZDJTSA-N |

SMILES |

COC1C(C(C(O1)CO)O)O |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H](O1)CO)O)O |

Canonical SMILES |

COC1C(C(C(O1)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Alpha D Xylofuranoside and Its Derivatives

Direct Glycosidation and Anomerization Control

Direct glycosidation methods are commonly employed for the synthesis of methyl xylofuranosides. A key challenge in these syntheses is the control of anomerization, which is the formation of both alpha (α) and beta (β) anomers. The ratio of these anomers is influenced by reaction conditions.

Fisher Glycosylation for Methyl D-Xylofuranoside Synthesis

The Fischer glycosylation is a classical and widely used method for synthesizing methyl glycosides. nih.gov This reaction involves treating a monosaccharide, such as D-xylose, with an alcohol, typically methanol (B129727), in the presence of a strong acid catalyst. nih.govvulcanchem.com The reaction initially favors the formation of the kinetically controlled furanoside products. nih.govresearchgate.netresearchgate.net Over time, these can rearrange to the thermodynamically more stable pyranoside forms. nih.govresearchgate.netresearchgate.net

The reaction proceeds through a series of equilibria:

Xylose reacts to form methyl xylofuranosides. researchgate.netresearchgate.net

Anomerization of the furanosides occurs, establishing an equilibrium between the α and β forms. researchgate.netresearchgate.net

The furanosides convert to the more stable pyranosides. researchgate.netresearchgate.net

Anomerization of the pyranosides takes place. researchgate.netresearchgate.net

The relative rates of these reactions descend in the order of furanoside anomerization, furanoside formation, pyranoside formation, and finally, pyranoside anomerization. researchgate.netcdnsciencepub.com This indicates that the anomerization of the initially formed furanosides is a rapid process. researchgate.netcdnsciencepub.com For instance, in the methanolysis of D-xylose, the reaction with methanolic hydrogen chloride leads to a rapid conversion to methyl xylofuranosides, which then more slowly convert to the pyranoside forms. researchgate.net

| Reactant | Reagents | Primary Products | Key Feature |

| D-Xylose | Methanol, Acid Catalyst (e.g., HCl) | Methyl α-D-xylofuranoside, Methyl β-D-xylofuranoside | Kinetically controlled formation of furanosides. researchgate.netresearchgate.net |

Methanolysis for Methyl Glycoside Generation from Biomass

Methanolysis is a promising technique for the direct conversion of lignocellulosic biomass into valuable chemicals, including methyl glycosides. rsc.orgresearchgate.net This one-pot, acid-catalyzed process can efficiently liquefy biomass and produce methyl glycosides at moderate temperatures and in a short time. rsc.orgresearchgate.net Both hemicellulose and cellulose (B213188) within the biomass can be converted into methyl glycosides. rsc.orgresearchgate.net

For example, the acid-catalyzed methanolysis of bamboo has been shown to produce methyl-D-glucosides with high conversion rates. rsc.orgresearchgate.netrsc.org Similarly, methanolysis of poplar wood selectively transforms hemicellulose and lignin (B12514952) into methyl glycosides, primarily C5 glycosides, and lignin fragments. acs.orgusda.gov This process is more efficient than hydrolysis under similar conditions. researchgate.netrsc.org The acid catalyst facilitates the breaking of glycosidic bonds within the polysaccharides, and methanol acts as a nucleophile to form the methyl glycosides. researchgate.net

| Biomass Source | Catalyst | Key Products | Reaction Conditions | Yield |

| Bamboo | Sulfuric Acid | Methyl-D-glucoside | 200°C, 10 min | 40.6 mol% rsc.orgresearchgate.net |

| Poplar Wood | Acid Catalyst | Methyl C5 glycosides | Varies | Not specified |

Anomeric Mixture Separation Techniques

The synthesis of methyl xylofuranosides often results in a mixture of α and β anomers. mdpi.com The separation of these anomers is a critical step to obtain the desired stereoisomer. Column chromatography on silica (B1680970) gel is a common method used to separate these anomeric mixtures. nih.gov For instance, a mixture of methyl 5-O-benzoyl-α-D-xylofuranoside and its β-anomer can be separated using this technique. nih.gov

Regioselective Functionalization and Derivatization

Following the synthesis of the core methyl xylofuranoside structure, regioselective functionalization allows for the introduction of various chemical groups at specific positions. This is essential for creating derivatives with tailored properties for further applications.

Enzymatic Regioselective Acylation and Deacylation (e.g., using Candida antarctica lipase (B570770) B)

Enzymatic methods, particularly those employing lipases, offer a high degree of regioselectivity in the acylation and deacylation of carbohydrates. conicet.gov.arconicet.gov.ar Candida antarctica lipase B (CAL-B) is a widely used enzyme for this purpose. conicet.gov.arconicet.gov.ar It can catalyze the regioselective deacetylation of peracetylated methyl furanosides. conicet.gov.ar

For example, the CAL-B catalyzed alcoholysis of methyl 2,3,5-tri-O-acetyl-α,β-D-xylofuranoside can produce methyl 2,3-di-O-acetyl-α,β-D-xylofuranoside as the sole regioisomer in good yields (63-72%). conicet.gov.ar This reaction selectively removes the acetyl group at the 5-position, leaving the hydroxyl groups at the 2- and 3-positions acetylated. conicet.gov.ar This regioselectivity is valuable for preparing synthetic precursors for 5-modified xylofuranosides. conicet.gov.ar The choice of reaction medium, such as the use of ionic liquids, can also influence the regioselectivity of lipase-catalyzed reactions. conicet.gov.ar

| Substrate | Enzyme | Product | Selectivity | Yield |

| Methyl 2,3,5-tri-O-acetyl-α,β-D-xylofuranoside | Candida antarctica lipase B | Methyl 2,3-di-O-acetyl-α,β-D-xylofuranoside | Deacetylation at the 5-position | 63-72% conicet.gov.ar |

Selective Benzoylation and Other Esterifications

Chemical methods for regioselective functionalization often involve the use of protecting groups. Selective benzoylation, a type of esterification, can be achieved by controlling the reaction conditions and the stoichiometry of the reagents. For instance, the benzoylation of benzyl (B1604629) α-D-xylopyranoside can be controlled to yield specific di- or tri-benzoylated products. cdnsciencepub.com

In one approach, the reaction of benzyl β-L-arabinopyranoside with 2.2 molar equivalents of benzoyl chloride yielded benzyl 2,3-di-O-benzoyl-β-L-arabinopyranoside as the major product. cdnsciencepub.com Another strategy for selective benzoylation involves the use of stannylene acetals. acs.org The reaction of methyl β-D-xylopyranoside with dibutyltin (B87310) oxide followed by the addition of benzoyl chloride can produce a mixture of 2-O- and 3-O-benzoyl derivatives. acs.org

Furthermore, a novel synthetic route to methyl 5-O-benzoyl-α,β-xylofuranoside has been developed using 3,5-O-dibutylstannylene intermediates starting from D-xylose. nih.gov Careful benzoylation at the 5-position of methyl D-xylofuranoside, followed by chromatographic separation, allows for the isolation of the individual α- and β-anomers. acs.org

| Starting Material | Reagents | Key Intermediate/Product | Selectivity |

| Benzyl β-L-arabinopyranoside | Benzoyl chloride (2.2 equiv.), Pyridine | Benzyl 2,3-di-O-benzoyl-β-L-arabinopyranoside | Preferential benzoylation at C2 and C3 |

| Methyl β-D-xylopyranoside | Dibutyltin oxide, Benzoyl chloride | Mixture of 2-O- and 3-O-benzoyl derivatives | Formation of stannylene acetal (B89532) directs benzoylation |

| Methyl D-xylofuranoside | Benzoyl chloride | Methyl 5-O-benzoyl-α/β-D-xylofuranoside | Benzoylation at the C5 hydroxyl group |

Site-Specific Alkylation and Benzylation Strategies

The selective modification of hydroxyl groups in carbohydrates is a fundamental challenge in synthetic chemistry. For methyl α-D-xylofuranoside derivatives, site-specific alkylation and benzylation are crucial for creating versatile building blocks for more complex structures.

One effective strategy involves the use of protecting groups to differentiate the reactivity of the various hydroxyl groups. For instance, starting from D-xylose, a key intermediate, methyl 3,5-O-benzylidene-α-D-xylofuranoside, can be synthesized. chempap.org This compound has a free hydroxyl group at the C-2 position, making it available for specific modifications like methylation. chempap.org The benzylidene acetal protects the C-3 and C-5 hydroxyls, and can be later removed via hydrogenolysis to yield methyl α-D-xylofuranosides. chempap.org

Another approach utilizes borinic acid catalysis for regioselective alkylation. scholaris.ca While this method has been demonstrated on various polyols, its application to methyl-α-D-xylopyranoside resulted in a mixture of 2-O and 4-O-tosylated products, indicating that selectivity can be substrate-dependent. scholaris.ca

A powerful technique for achieving high regioselectivity is the use of a conformationally restricting xylylene protecting group. This has been successfully applied to the synthesis of thioglycoside donors for α-xylofuranosides. nih.govacs.org Starting from a tritylated xylofuranoside derivative, reaction with α,α′-dibromo-o-xylene and sodium hydride introduces the xylylene bridge across the O-2 and O-3 positions. nih.govacs.org Subsequent removal of the trityl group provides an alcohol at the C-5 position, which can then be selectively functionalized, for example, by introducing a p-methoxybenzyl (PMB) group. nih.govacs.org This strategy provides building blocks where the C-5 hydroxyl is differentiated for further reactions, while the C-2 and C-3 positions are locked, influencing the stereochemical outcome of subsequent glycosylations. nih.govacs.org

| Starting Material | Reagents | Product | Key Feature |

| D-xylose | Methanolic HCl, Benzaldehyde | Methyl 3,5-O-benzylidene-α-D-xylofuranoside | Free C-2 hydroxyl for selective modification. chempap.org |

| Tritylated xylofuranoside | α,α′-dibromo-o-xylene, NaH | 2,3-O-xylylene protected xylofuranoside | C-5 hydroxyl available for selective benzylation. nih.govacs.org |

| Methyl α-D-xylopyranoside | Diphenylborinic acid catalyst, Alkylating agent | Mixture of alkylated products | Borinic acid catalysis for regioselective functionalization. scholaris.ca |

Chiral Aryl Boronate Ester Formation

Chiral aryl boronate esters derived from carbohydrates are valuable synthetic intermediates and have shown potential as antimicrobial agents. nih.govresearchgate.net The synthesis of these esters from 1,2-O-isopropylidene-α-D-xylofuranose provides a straightforward method to introduce a boronate group. nih.govresearchgate.net

The general procedure involves the reaction of 1,2-O-isopropylidene-α-D-xylofuranose, which has free hydroxyl groups at C-3 and C-5, with various arylboronic acids. nih.govresearchgate.net This reaction leads to the formation of a cyclic boronate ester bridging the C-3 and C-5 positions. This methodology has been used to create a series of chiral aryl boronate esters that have been characterized and tested for their biological activities. nih.govresearchgate.net

Synthesis of Deoxy and Fluorinated Analogs

The introduction of deoxy and fluoro groups into the xylofuranoside scaffold can significantly alter the biological properties of the resulting molecules. These modifications are of great interest in the development of therapeutic agents and biological probes.

Preparation of Methyl 5-Deoxy-α-D-Xylofuranosides

The synthesis of methyl 5-deoxy-α-D-xylofuranoside has been achieved from D-xylose in several steps. tandfonline.comresearchgate.net A key transformation in one synthetic route is the selective tosylation of the 5-OH group of 1,2-O-isopropylidene-α-D-xylofuranose, followed by reduction of the tosylate to a methyl group using a reducing agent like lithium aluminum hydride. mdpi.com Subsequent removal of the isopropylidene protecting group and methyl glycosidation yields a mixture of anomers, from which the α-anomer can be separated. tandfonline.comresearchgate.net An alternative method involves the separation of the anomeric mixture using a strong anion exchanger in its hydroxide (B78521) form. tandfonline.comresearchgate.net

Another route to a related 5-deoxy derivative, methyl 5-deoxy-5-methylthio-α-D-xylofuranoside (D-MTX), starts from a protected xylose derivative where the 5-hydroxyl is converted to a bromide, which is then displaced by thiomethoxide. rsc.org Deprotection and methyl glycosidation, followed by separation of the anomers, yields the desired product. rsc.org

| Precursor | Key Transformation | Product | Overall Yield |

| D-xylose | Anomeric separation on anion exchanger | Methyl 5-deoxy-α-D-xylofuranoside | 24% tandfonline.comresearchgate.net |

| 1,2-O-isopropylidene-α-D-xylofuranose | Tosylation of 5-OH and reduction | 5-Deoxy-1,2-O-isopropylidene-α-D-xylofuranose | 95% (reduction step) mdpi.com |

| Acetonide-protected xylose derivative | Substitution of bromide with thiomethoxide | Methyl 5-deoxy-5-methylthio-α-D-xylofuranoside | - |

Fluorination Transformations (e.g., using DAST)

Fluorination of xylofuranoside derivatives can be achieved using reagents such as diethylaminosulfur trifluoride (DAST). The reaction of methyl 5-O-benzoyl-α-D-xylofuranoside with an excess of DAST leads to the formation of methyl 5-O-benzoyl-2,3-dideoxy-2,3-difluoro-α-D-arabinofuranoside. researchgate.netnih.gov This transformation proceeds through a proposed intermediate, methyl 5-O-benzoyl-3-deoxy-3-fluoro-α-D-ribofuranoside, which is also isolated from the reaction mixture. nih.gov The reaction involves fluorination at C-3 followed by the introduction of a fluorine atom at C-2. nih.gov

The use of DAST and its analogs is a common strategy for deoxyfluorination of hydroxyl groups in carbohydrates. conicet.gov.ar However, the stereochemical outcome of these reactions can be unpredictable and is influenced by factors such as the substrate's conformation and the presence of neighboring protecting groups. rhhz.net For instance, the steric hindrance of substituents can override the electronic influence of the anomeric center in directing the nucleophilic attack of the fluoride (B91410) ion. acs.org

Stereocontrolled Glycosidic Bond Formation

The formation of glycosidic bonds with specific stereochemistry, particularly the 1,2-cis linkage found in α-xylofuranosides, is a significant synthetic challenge.

Use of Conformationally Restricted Thioglycoside Donors for α-Glycosylation

A highly effective method for the stereocontrolled synthesis of α-xylofuranosides involves the use of thioglycoside donors that are conformationally restricted by a 2,3-O-xylylene protecting group. nih.govacs.orgnih.gov This rigid protecting group locks the furanose ring into a conformation that favors the formation of the α-glycosidic bond during glycosylation reactions. nih.govacs.org

The glycosylation is typically promoted by a combination of N-iodosuccinimide (NIS) and a catalytic amount of silver triflate (AgOTf). nih.govacs.org Optimization studies have shown that using diethyl ether as the solvent at room temperature provides high yields and excellent α-selectivity. nih.govacs.org This methodology has been successfully applied to a range of glycosyl acceptors, including monosaccharides and disaccharides, to produce the corresponding α-xylofuranosides with high stereocontrol. acs.org The power of this approach has been demonstrated in the synthesis of a complex hexasaccharide fragment of lipoarabinomannan from mycobacteria, which contains an α-xylofuranosyl linkage. nih.govacs.org

Computational studies support the hypothesis that the xylylene protecting group forces the oxacarbenium ion intermediate into a specific conformation that is preferentially attacked from the α-face, leading to the observed high selectivity. nih.govacs.org

| Donor | Acceptor | Promoter System | Solvent | α:β Selectivity | Yield |

| p-Tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside | Various mono- and disaccharides | NIS/AgOTf | Diethyl ether | 7:1 to >20:1 acs.org | 67-96% acs.org |

Strategies for 1,2-cis-Furanosidic Linkage Introduction

The creation of a 1,2-cis-furanosidic linkage represents a significant synthetic hurdle in carbohydrate chemistry. nih.govchinesechemsoc.org This difficulty is more pronounced compared to 1,2-cis-pyranosidic linkages due to the conformational flexibility of the furanose ring and the ease with which furanosyl oxocarbenium intermediates are formed. nih.govchinesechemsoc.org Several innovative strategies have been developed to overcome these challenges and achieve high stereoselectivity.

One of the most effective methods is an SN2-type glycosylation strategy. chinesechemsoc.org This approach has proven to be highly efficient and stereoselective for synthesizing a wide array of 1,2-cis-furanosidic linkages from 1,2-trans-furanosyl donors. chinesechemsoc.org A key development in this area involves the use of gold catalysis combined with a "directing-group-on-leaving-group" (DGLG) strategy. nih.govescholarship.org In this method, a basic oxazole (B20620) group is incorporated into the leaving group, which facilitates a stereoinvertive attack by the glycosyl acceptor upon activation by a gold catalyst. nih.govescholarship.org These reactions are notable for their high yields, excellent 1,2-cis selectivity, and rapid completion times, often within 30 minutes to 2 hours. nih.govescholarship.org The stereoinvertive nature of the reaction is supported by the conversion of donor anomers into the configurationally opposite product anomers for both D-xylose and D-ribose. nih.gov

Another significant catalytic approach employs phenanthroline to promote stereoselective 1,2-cis furanosylation. nih.gov This method is applicable to various furanosyl bromide donors and proceeds under mild conditions. nih.gov For instance, the reaction of a xylofuranosyl bromide donor with different alcohol acceptors yields α-1,2-cis linked products with high yields and excellent diastereoselectivity. nih.gov Mechanistic studies using NMR and density functional theory suggest an associative mechanism where the rate-determining step involves an inverted displacement of a phenanthrolinium ion intermediate. nih.gov

The table below summarizes and compares key aspects of these advanced glycosylation strategies.

| Strategy | Catalyst/Promoter | Donor Type | Key Feature | Selectivity |

| Gold-Catalyzed SN2 | IPrAu+ / Gold(I) | 1,2-trans-furanosyl donors with oxazole-functionalized leaving group | Directing-group-on-leaving-group (DGLG) promotes stereoinversion. nih.gov | Good to excellent 1,2-cis selectivity. nih.govescholarship.org |

| Phenanthroline Catalysis | Phenanthroline | Furanosyl bromides | Forms a reactive phenanthrolinium ion intermediate. nih.gov | High cis/trans diastereoselectivity for α-1,2-cis products. nih.gov |

| Conformationally Restricted Donors | NIS / AgOTf | 2,3-O-xylylene-protected thioglycosides | Rigid protecting group directs attack to the α-face. acs.org | Very good α-selectivity. acs.org |

Advanced Protecting Group Strategies and Their Application

Protecting groups are fundamental tools in carbohydrate synthesis, enabling chemists to mask reactive hydroxyl groups to achieve regioselectivity and stereoselectivity in subsequent reactions. organic-chemistry.orgnsf.gov The choice and application of these groups are critical for the successful synthesis of complex molecules like Methyl alpha-D-xylofuranoside and its derivatives. Advanced strategies often involve not just the protection of a single functional group, but the coordinated use of multiple groups (orthogonal protection) or the use of groups that influence the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.com

A powerful strategy for controlling stereochemistry during glycosylation is the use of conformationally restricted donors. acs.org For the synthesis of α-xylofuranosides, 2,3-O-xylylene-protected xylofuranosyl thioglycosides have been developed. acs.org The rigid xylylene protecting group locks the furanose ring, leading to an intermediate that preferentially reacts with nucleophiles to produce α-glycosides. acs.org This method has been successfully applied to prepare a hexasaccharide fragment of mycobacterial lipoarabinomannan, highlighting its utility in assembling glycans with challenging 1,2-cis-furanosides. acs.org

Regioselective protection and deprotection are also crucial. An enzymatic approach using Candida antarctica lipase B allows for the regioselective alcoholysis of methyl 2,3,5-tri-O-acetyl-α,β-D-xylofuranoside. conicet.gov.ar This method produces methyl 2,3-di-O-acetyl-α,β-D-xylofuranoside as the sole regioisomer in high yield, creating a valuable precursor for modifications at the 5-position. conicet.gov.ar

Acetal protecting groups, such as benzylidene, are also employed as part of advanced strategies. The synthesis of crystalline methyl 3,5-O-benzylidene-a-D-xylofuranoside creates an intermediate with a free C2-hydroxyl group, which is then available for further substitution. chempap.org This intermediate provides a more efficient route to 2-O-substituted D-xylose derivatives compared to previous methods. chempap.org Silyl protecting groups like tetraisopropyldisiloxane-1,3-diyl (TiPDS) offer versatile and highly regioselective protection. While extensively studied on pentopyranosides, this strategy demonstrates the principle of simultaneously protecting two hydroxyl groups (e.g., 2,3- or 3,4-diols) in a single, high-yielding step. lu.se

The following table details various protecting groups and their application in the synthesis of xylofuranoside derivatives.

| Protecting Group | Reagents for Introduction | Position(s) Protected | Application/Strategy | Source |

| Acetyl (Ac) | Acetic anhydride, pyridine | 2,3,5 (peracetylation) | Precursor for regioselective enzymatic deacetylation. | conicet.gov.ar |

| Benzylidene | Benzaldehyde, ZnCl₂ | 3,5 | Creates an intermediate with a free 2-OH for further substitution. | chempap.org |

| 2,3-O-Xylylene | α,α′-dibromo-o-xylene, NaH | 2,3 | Conformationally restricts the donor to favor α-glycoside formation. | acs.org |

| p-Methoxybenzyl (PMB) | PMBCl, NaH | 5 | Protection of the primary hydroxyl group. | acs.org |

| Tetraisopropyldisiloxane-1,3-diyl (TiPDS) | TiPDSCl₂, pyridine | 2,3 or 3,4 (on pyranosides) | Versatile, regioselective protection of diols. | lu.se |

Advanced Structural Elucidation and Spectroscopic Analysis of Methyl Alpha D Xylofuranoside

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Spin Simulations for Precision in Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spin simulations are a powerful computational tool used to achieve high-precision analysis of complex spectra. The process involves calculating a theoretical spectrum based on a set of input parameters, namely chemical shifts (δ) and scalar coupling constants (J). ualberta.ca This theoretical spectrum is then compared with the experimental spectrum. Through an iterative process of adjusting the input parameters, the simulated spectrum can be refined to achieve a near-perfect match with the experimental data, thereby yielding highly accurate chemical shift and coupling constant values. This is particularly valuable for analyzing spectra with overlapping signals or higher-order coupling effects that are not easily decipherable by simple inspection. ualberta.ca

For complex spin systems, such as those present in carbohydrates, spin simulation helps in the unambiguous assignment of resonances and the precise determination of coupling constants, which are critical for deducing three-dimensional structure and conformation. mestrelab.com Software packages like SpinWorks facilitate this process by providing an interface to input initial parameters, visualize the simulated spectrum, and iteratively refine the fit against the experimental data. ualberta.ca

Computational methods, such as Density Functional Theory (DFT), can be employed to independently calculate NMR parameters like chemical shieldings and coupling constants. acs.org Studies on the related compound, methyl α-D-xylopyranoside, have shown that DFT-computed values are in excellent agreement with experimental findings. acs.org This theoretical approach can provide a robust starting point for the spin simulation of methyl alpha-D-xylofuranoside. The magnitude of coupling constants, particularly 1JC-H and 3JC-H, are highly dependent on the molecular geometry, and their precise determination is crucial for conformational analysis of the furanose ring and the glycosidic linkage. acs.org

| Coupling Constant (J) | Experimental Value (Hz) | Computed Value (Hz) |

|---|---|---|

| JH1-H2 | 3.6 | 3.5 |

| JH2-H3 | 9.5 | 9.1 |

| JH3-H4 | 9.0 | 9.4 |

| JH4-H5a | 5.5 | 5.6 |

| JH4-H5e | 1.8 | 1.5 |

| JH5a-H5e | -11.6 | -11.8 |

Solid-State Cross-Polarization Magic-Angle Spinning (CPMAS) NMR for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy is an essential technique for the structural characterization of molecules in their crystalline or solid, non-crystalline states. However, spectra of static solid samples are often characterized by very broad and featureless lines due to anisotropic interactions such as dipolar coupling and chemical shift anisotropy (CSA). wikipedia.orgemory.edu The Cross-Polarization Magic-Angle Spinning (CPMAS) technique is employed to overcome these challenges and obtain high-resolution spectra from solid samples. rhhz.net

Magic-Angle Spinning (MAS) involves physically rotating the sample at a high frequency (typically 1 to 130 kHz) at an angle of approximately 54.74° (the "magic angle") with respect to the external magnetic field. wikipedia.org This rotation effectively averages the orientation-dependent anisotropic interactions, leading to a significant narrowing of the spectral lines. emory.edu

Cross-Polarization (CP) is a sensitivity enhancement technique used in conjunction with MAS. It involves transferring magnetization from abundant, high-gyromagnetic-ratio nuclei (typically ¹H) to dilute, low-gyromagnetic-ratio nuclei (such as ¹³C). nih.gov This process not only boosts the signal intensity of the dilute nuclei but also allows for shorter experiment repetition times, as the relaxation is governed by the typically faster-relaxing abundant spins. emory.edu

| Carbon Atom | Typical Chemical Shift Range (ppm) |

|---|---|

| C1 (Anomeric) | 104-106 |

| C4 (Crystalline) | 88-90 |

| C4 (Amorphous) | 84-86 |

| C2, C3, C5 | 72-76 |

| C6 | 64-66 |

Vibrational Spectroscopy for Molecular Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time. The primary use of FTIR spectroscopy is to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational energies of its bonds.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600–3200 | O-H Stretch | Hydroxyl groups |

| 3000–2850 | C-H Stretch | Aliphatic (ring and methyl) |

| 1470–1430 | C-H Bend | CH₂ |

| 1300–1000 | C-O Stretch | Ethers, Alcohols |

| ~1100 | C-O-C Stretch | Glycosidic linkage |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It relies on the inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser. When photons are scattered from a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction are scattered inelastically, resulting in a change in energy. This energy difference provides information about the vibrational, rotational, and other low-frequency modes in the system.

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group / Moiety |

|---|---|---|

| 3000–2850 | C-H Stretch | Aliphatic (ring and methyl) |

| 1480–1440 | C-H Bend | CH₂, CH₃ |

| 1200–800 | Ring Skeletal Vibrations | C-C, C-O stretch |

| ~900 | Ring Breathing Mode | Furanose Ring |

| < 600 | Torsional/Deformation Modes | Ring Puckering, Glycosidic Linkage |

Inelastic Neutron Scattering (INS) for Vibrational Mode Analysis

Inelastic Neutron Scattering (INS) is a powerful technique for studying atomic and molecular motions, making it highly suitable for analyzing the vibrational dynamics of materials. nih.gov Unlike optical spectroscopies (FTIR and Raman), INS has no selection rules, meaning all vibrational modes are, in principle, observable. The intensity of an INS peak is proportional to the neutron scattering cross-section of the atoms involved and their mean-square displacement in that mode. Since hydrogen has a very large incoherent neutron scattering cross-section compared to other elements like carbon and oxygen, INS is exceptionally sensitive to hydrogen motions. ku.dk

For a hydrogen-rich molecule like this compound, INS is ideal for probing low-frequency vibrational modes that are difficult to observe with other techniques. These include the torsional motions of the hydroxyl and hydroxymethyl groups, the rotation of the methyl group, and the collective, low-energy vibrations (phonons) of the crystal lattice. tum.deku.dk The analysis and interpretation of INS spectra are often complex and typically require comparison with theoretical spectra calculated from first-principles methods like DFT. nih.govku.dk This combination allows for a detailed and unambiguous assignment of the observed vibrational modes to specific molecular motions. tum.de

| Frequency Range | Type of Motion | Molecular Group Involved |

|---|---|---|

| Low Frequency (< 200 cm⁻¹) | Lattice Vibrations (Phonons) | Entire molecule (collective motion) |

| Low Frequency (< 400 cm⁻¹) | Torsional Modes | -OH, -CH₂OH, -OCH₃ groups |

| Mid Frequency (400-800 cm⁻¹) | Ring Deformation Modes | Furanose ring puckering |

| High Frequency (> 800 cm⁻¹) | Bending and Stretching Modes | C-H, O-H bonds |

Electronic Circular Dichroism (ECD) for Solution Conformation Analysis

Electronic Circular Dichroism (ECD) is a form of absorption spectroscopy that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. beilstein-journals.org This differential absorption provides information about the three-dimensional structure, including absolute configuration and conformational preferences of molecules in solution. semanticscholar.org

For flexible molecules like this compound, the observed ECD spectrum is a population-weighted average of the spectra of all conformers present in solution. The technique, especially when extended into the vacuum-ultraviolet (VUV) region, is highly sensitive to the conformation of saccharides. nih.gov Specifically, the ECD spectrum is influenced by the stereochemistry of the anomeric center, the conformation around the glycosidic C1-O1 bond, and the orientation of the hydroxymethyl group. nih.gov

Due to the complexity of conformational equilibria, experimental ECD spectra are almost always interpreted with the aid of computational chemistry. Time-dependent density functional theory (TDDFT) is widely used to calculate the theoretical ECD spectra for various low-energy conformers of the molecule. semanticscholar.orgnih.gov By comparing the calculated, population-averaged spectrum with the experimental one, it is possible to determine the predominant conformations of this compound in solution, providing critical insights into its dynamic behavior. nih.gov

| ECD Spectral Feature | Structural Information Provided | Methodology |

|---|---|---|

| Sign and intensity of Cotton effects | Absolute configuration of chiral centers | Comparison with known standards or theoretical calculations |

| Spectral shape in the VUV region (~160-200 nm) | Conformation of the glycosidic linkage (C1-O1 bond) | Comparison of experimental spectra with TDDFT-calculated spectra of different rotamers. nih.gov |

| Subtle changes in peak position and intensity | Orientation of the hydroxymethyl group at C4 | Linear combination of calculated spectra for different conformers. nih.gov |

| Overall spectral profile | Population distribution of conformers in solution | Best-fit analysis between experimental and population-weighted theoretical spectra. semanticscholar.org |

Conformational Analysis and Dynamics of the Furanoside Ring

Furanose Ring Puckering Pathways and Pseudorotation Cycles

The conformation of the furanose ring is described by a pseudorotational itinerary, which characterizes the continuous puckering of the five-membered ring. nih.gov This puckering can be described by two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (ν_max). The pseudorotation wheel model divides the conformational states into 20 ideal twist (T) and envelope (E) forms, which are further classified into North (N) and South (S) regions. nih.gov

For methyl alpha-D-xylofuranoside, the ring populates a range of conformations. In the solid state, X-ray crystallography of a related compound, 2,3,5-tri-O-benzyl-α-D-xylofuranose, revealed a conformation close to ³T₂ (C3-endo, C2-exo), which falls into the N-type region of the pseudorotation cycle. mdpi.com This conformation is characterized by a pseudorotational phase angle (P) of approximately 11° and a maximum puckering amplitude (ν_max) of about 35°. mdpi.com In solution, however, a two-state model is often used to describe the ring's conformation, with the ring existing in a dynamic equilibrium between the North and South conformations. nih.gov Molecular dynamics simulations suggest that for methyl D-xylofuranoside, this two-state model is a reasonable approximation. nih.gov The ³T₂/³E region of the pseudorotational itinerary is characteristic for furanose derivatives with an α-D-xylo configuration. researchgate.net

| Parameter | Value |

|---|---|

| Pseudorotational Phase Angle (P) | ~11° |

| Maximum Puckering Amplitude (νmax) | ~35° |

| Conformation Type | ³T₂ (N-type) |

Intramolecular Hydrogen Bonding Patterns and Their Influence on Conformation

Intramolecular hydrogen bonding plays a significant role in stabilizing specific conformations of this compound. The presence and strength of these bonds can influence the equilibrium between different puckered forms of the furanoside ring.

In a study of methyl pentofuranosides, the hydrogen-bonding patterns in methyl α-D-xylofuranoside were determined using cryogenic X-ray and neutron crystallography. researchgate.net In the crystalline state, a network of intermolecular hydrogen bonds is observed. While the provided search results focus more on intermolecular hydrogen bonds in the crystalline state and the influence of solvents on hydrogen bonding in related molecules, the potential for intramolecular hydrogen bonds exists and can influence conformational preferences in solution and the gas phase. researchgate.netrsc.orgnih.gov For instance, in the related 2,3,5-tri-O-benzyl-α-D-xylofuranose, an intramolecular hydrogen bond involving O2 was observed to stabilize the major α-form in the crystal. mdpi.com The specific intramolecular hydrogen bonding patterns in unsubstituted this compound in different environments would require further detailed experimental and computational investigation.

Anomeric Effects and Their Contribution to Conformational Preferences

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy an axial or pseudo-axial position rather than an equatorial one. scripps.edu This stereoelectronic effect, arising from the interaction between the lone pair electrons of the ring oxygen and the antibonding orbital of the C1-substituent bond, significantly influences the conformational preferences of the furanoside ring. researchgate.net

In furanosides, both endo- and exo-anomeric effects are at play. nih.gov The endo-anomeric effect pertains to the orientation of the anomeric substituent relative to the ring, while the exo-anomeric effect relates to the rotation around the C1-O1 bond. For α-anomers like this compound, the anomeric effect generally destabilizes the West region of the pseudorotational itinerary. nih.govresearchgate.net This contributes to the preference for conformations in the North and East regions. The magnitude of the anomeric effect in furanoses is complex due to the ring's flexibility and is intertwined with other steric and stereoelectronic factors. researchgate.net

Influence of Substituents and Fused Rings on Ring Conformation

The conformational equilibrium of the furanoside ring is sensitive to the presence of substituents and fused rings. These modifications can introduce steric hindrance and alter the electronic properties of the ring, thereby shifting the conformational preferences.

For instance, the introduction of bulky substituents, such as benzyl (B1604629) groups in 2,3,5-tri-O-benzyl-D-xylofuranose, can influence the puckering of the furanose ring. mdpi.com Studies on related xylopyranosides have shown that modifications at the C3 position, such as deoxygenation or C-methylation, lead to increased conformational flexibility. rsc.org Fusing a furanose ring with another ring system, such as a 1,2-O-ketal ring, can lock the furanose into a specific conformation by restricting the rotation around the C1-C2 bond. researchgate.net This demonstrates that even seemingly minor chemical modifications can have a profound impact on the conformational landscape of the xylofuranoside ring.

Rotameric States of Exocyclic Groups (e.g., about the C-4-C-5 bond)

The exocyclic hydroxymethyl group at C4 of this compound also possesses rotational freedom around the C4-C5 bond. The orientation of this group is described by three staggered rotamers: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). nih.gov The relative populations of these rotamers are influenced by the conformation of the furanoside ring and potential intramolecular hydrogen bonding.

Theoretical and Computational Chemistry Studies of Methyl Alpha D Xylofuranoside

Density Functional Theory (DFT) Applications for Geometry and Conformation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of molecules like methyl alpha-D-xylofuranoside. ijcce.ac.ir DFT methods, such as B3LYP, are frequently employed to accurately model the molecule's properties. ijcce.ac.irarxiv.org

Equilibrium Geometries and Structural Parameters

DFT calculations are utilized to determine the equilibrium geometries and structural parameters of this compound. These calculations involve geometry optimization to find the lowest energy arrangement of atoms. ijcce.ac.ir For instance, studies have used DFT with basis sets like 6-31+G(d,p) to achieve stable minima on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis. ijcce.ac.ir The resulting structural parameters, such as bond lengths and angles, provide a detailed picture of the molecule's three-dimensional shape.

Conformational Energy Landscapes and Minima

The furanose ring of this compound is known for its flexibility, and DFT calculations are crucial for mapping its conformational energy landscape. researchgate.net This landscape reveals the relative energies of different ring puckers, such as twist (T) and envelope (E) conformations. For related furanosides, studies have identified various low-energy conformations, indicating that the molecule can exist in an equilibrium of different shapes. researchgate.net For example, in a related xylofuranoside derivative, a conformation close to ³T₂ was identified. mdpi.com The relative energies of these conformers, often calculated with high-level DFT, help in understanding the population distribution of different conformations at equilibrium.

Hydrogen Bonding Interactions Modeling

Intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations of this compound. DFT calculations can model these non-covalent interactions with high accuracy. ijcce.ac.ir The Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are often used in conjunction with DFT to characterize these hydrogen bonds. ijcce.ac.ir For instance, the formation of pseudo-rings through hydrogen bonds, such as a six-membered ring involving a hydroxyl group and an oxygen atom, can be identified and their stability assessed. ijcce.ac.ir The strength of these interactions can be quantified by examining parameters like the distance between the hydrogen donor and acceptor atoms. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Conformations in Solution

While DFT provides static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a solvent environment, typically water. nih.govmdpi.com These simulations track the movements of atoms over time, providing a detailed view of conformational transitions and interactions with solvent molecules. mdpi.com

MD simulations, often employing force fields like GLYCAM, have been used to investigate the solution conformations of methyl furanosides. nih.govresearchgate.net These studies have largely confirmed that a two-state model, with the furanose ring populating North and South conformations on the pseudorotational itinerary, is a reasonable description for many methyl furanosides. nih.govresearchgate.net The simulations show how the molecule explores its conformational space and the timescale of these motions.

Quantum Mechanical Approaches for Spectroscopic Property Prediction

Quantum mechanical methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational models.

Simulation of NMR Spectroscopic Parameters (e.g., ³J-coupling constants)

One of the most powerful applications of quantum mechanics in this context is the simulation of Nuclear Magnetic Resonance (NMR) spectroscopic parameters, particularly the three-bond scalar coupling constants (³J-couplings). nih.govresearchgate.net These coupling constants are highly sensitive to the dihedral angles within the molecule and thus provide a sensitive probe of its conformation.

DFT calculations have been successfully used to compute ³J-coupling constants for related monosaccharides. acs.org The agreement between the computed and experimental values is often excellent, with average errors of less than 1 Hz. nih.govresearchgate.net This good agreement lends confidence to the conformational models derived from the calculations. For instance, theoretical ³J-coupling constants derived from unrestrained MD simulations have shown good correlation with experimental values, further supporting the conformational distributions observed in the simulations. nih.gov

Prediction of Vibrational and Electronic Circular Dichroism Spectra

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for probing the three-dimensional structure of chiral molecules like this compound. wikipedia.org Computational chemistry plays an indispensable role in this field by providing theoretical spectra that, when compared with experimental data, allow for the unambiguous determination of absolute configuration and conformation in solution. wikipedia.org

The prediction of VCD and ECD spectra relies on quantum mechanical calculations. wikipedia.org For VCD, which measures the differential absorption of left and right circularly polarized infrared light, Density Functional Theory (DFT) is a commonly employed method. wikipedia.orguzh.ch The calculation involves determining the electric and magnetic dipole transition moments for each vibrational mode of the molecule. wikipedia.org The rotational strength, which dictates the sign and intensity of a VCD band, is proportional to the scalar product of these two moments.

Similarly, the prediction of ECD spectra, which corresponds to circular dichroism in the ultraviolet and visible regions, is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies, oscillator strengths (for the absorption spectrum), and rotational strengths for electronic transitions.

A critical aspect of generating reliable spectra is the accurate representation of the molecule's conformational landscape. For a flexible molecule like this compound, this involves a thorough conformational search to identify all significant low-energy structures. The final theoretical spectrum is then obtained by averaging the spectra of individual conformers, weighted by their Boltzmann population.

Vibronic effects, which arise from the coupling of electronic and vibrational states, can be crucial for accurately reproducing the shape and fine structure of ECD spectra. nih.gov Computational models, such as the vertical gradient (VG) approach, can be employed to account for these effects. nih.gov

While specific theoretical VCD and ECD spectral data for this compound are not extensively detailed in the available literature, the computational methodologies are well-established. A typical computational workflow for predicting the chiroptical spectra of this compound would involve the steps outlined in the table below.

Table 1: Generalized Computational Workflow for VCD and ECD Spectral Prediction

| Step | Description | Common Computational Methods |

| 1. Conformational Search | Identification of all stable conformers of this compound. | Molecular Mechanics (e.g., MMFF), semi-empirical methods, or DFT. |

| 2. Geometry Optimization | Optimization of the geometry of each conformer to a minimum on the potential energy surface. | DFT (e.g., B3LYP/6-31G(d)). |

| 3. Frequency Calculation | Calculation of vibrational frequencies and verification that the structure is a true minimum (no imaginary frequencies). | DFT (e.g., B3LYP/6-31G(d)). |

| 4. VCD/ECD Calculation | Calculation of rotational strengths and transition energies for each conformer. | VCD: DFT; ECD: TD-DFT (e.g., CAM-B3LYP/aug-cc-pVDZ). |

| 5. Spectral Simulation | Generation of the final spectrum by Boltzmann-averaging the contributions of each conformer and applying a line-shape function (e.g., Lorentzian or Gaussian). | N/A |

The choice of the functional and basis set is critical and can significantly impact the accuracy of the predicted spectra. uzh.ch For instance, functionals like CAM-B3LYP are often used for TD-DFT calculations as they can provide a better description of charge-transfer states. nih.gov

Computational Investigations of Reaction Mechanisms and Intermediates

Computational chemistry provides deep insights into the mechanisms of chemical reactions, such as the glycosylation reactions that form this compound. smu.edu Through quantum mechanical calculations, it is possible to map out the entire reaction coordinate, identify key intermediates and transition states, and understand the factors that control stereoselectivity. acs.orgacs.org

In the context of synthesizing α-xylofuranosides, computational studies have been employed to elucidate the preference for the α-anomer. acs.orgacs.org These investigations often focus on the nature of the electrophilic intermediate generated from a glycosyl donor. acs.org

One such study investigated the glycosylation reaction using a p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside donor. acs.org To simplify the calculations while still gaining insight into the reaction's selectivity, the geometry of the oxacarbenium ion intermediate was optimized. acs.orgacs.org The study proposed that the conformational restriction imposed by the protecting group locks the electrophilic intermediate into a conformation that favors the formation of the α-glycoside. acs.org

The computational approach involved several levels of theory to determine the energetics of the reaction coordinate.

Table 2: Computational Methods in a Study of α-Xylofuranoside Synthesis

| Computational Task | Level of Theory |

| Geometry Optimization of Oxacarbenium Ion | HF/6-311G(d,p)//B3LYP/6-31G(d) |

| Transition State Calculations | HF/6-31G(d) |

The calculations of transition state structures are particularly informative. acs.org In the study, frequency analysis was performed on the calculated transition state geometries. acs.org The presence of a single imaginary frequency confirms that the structure is a true transition state, and the value of this frequency corresponds to the motion along the reaction coordinate—in this case, the formation of the C1–O1 glycosidic bond. acs.org The study reported imaginary frequencies of -186.9 cm⁻¹ and -233.9 cm⁻¹ for the transition states leading to the cis and trans products, respectively, corresponding to the desired C1–O1 bond stretching. acs.org

These computational investigations support the hypothesis that the stereochemical outcome of the glycosylation is determined by the conformational preferences of a key oxacarbenium ion intermediate, which is stabilized in a geometry that favors attack from the alpha face. acs.org

Biochemical Interactions and Enzymatic Transformations of Methyl Alpha D Xylofuranoside

Glycosidase Substrate and Inhibitor Specificity Studies

Methyl alpha-D-xylofuranoside's interaction with glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds, has been a subject of investigation to understand enzyme specificity.

While many glycosidases exhibit high specificity for their natural substrates, some demonstrate broader substrate tolerance. For instance, studies on glycoside hydrolase family 29 (GH29) α-L-glucosidases from Cecembia lonarensis evaluated their activity on various p-nitrophenyl (PNP) glycosides, including p-nitrophenyl α-L-xylopyranoside. jst.go.jp The enzymes showed low selectivity for PNP L-Xyl, indicating a low affinity of the α-L-xylopyranoside for the enzyme's active site. jst.go.jp This suggests that while structurally similar, the presentation of the xyloside configuration is not optimal for binding and catalysis by these particular α-L-glucosidases. jst.go.jp

In another study, a high-throughput mass spectrometry-based assay was developed to identify the function of putative glycosidases using a library of methylated sugars. nih.gov This library included methyl-α-D-xylopyranoside, which, when tested with a recombinant protein from Thermus thermophilus, showed a very low product-to-substrate ratio compared to methyl-α-D-glucopyranoside. nih.gov This confirmed the enzyme as an α-glucosidase with high specificity for its primary substrate. nih.gov

Furthermore, the inhibitory potential of xylose derivatives has been noted. For example, quercetin-3-O-β-D-xylopyranoside, a naturally occurring flavonoid glycoside, demonstrated α-glucosidase inhibitory activity. cabidigitallibrary.org While not this compound itself, this highlights that xylosides can interact with and modulate the activity of glycosidases.

Table 1: Glycosidase Activity with Xylose Derivatives

| Enzyme/System | Substrate/Inhibitor | Observation | Reference |

| GH29 α-L-glucosidases (Cecembia lonarensis) | p-nitrophenyl α-L-xylopyranoside | Low selectivity and affinity. | jst.go.jp |

| Putative α-glucosidase (Thermus thermophilus) | Methyl-α-D-xylopyranoside | Low product/substrate ratio, indicating low activity. | nih.gov |

| α-glucosidase | Quercetin-3-O-β-D-xylopyranoside | Inhibitory activity observed. | cabidigitallibrary.org |

Biocatalytic Synthesis and Modification

Enzymes are powerful tools for the regioselective synthesis and modification of carbohydrates, offering advantages over traditional chemical methods. Lipases, in particular, have been used for the selective acylation and deacylation of sugar derivatives.

A notable example is the preparation of methyl 2,3-di-O-acetyl-α,β-D-xylofuranoside. conicet.gov.ar This compound was synthesized with high regioselectivity through a Candida antarctica lipase (B570770) B (CAL-B) catalyzed alcoholysis of methyl 2,3,5-tri-O-acetyl-α,β-D-xylofuranoside. conicet.gov.ar This enzymatic approach provides a valuable precursor for creating 5-modified xylofuranosides and 5'-modified xylonucleosides. conicet.gov.ar

Similarly, Novozyme®-435, another lipase preparation, has been utilized for the selective acetylation of a mixture of 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose and its C-3 epimer, 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-xylofuranose. beilstein-journals.org This enzymatic method allowed for the successful separation of these epimers, which was challenging to achieve through conventional chemical means. beilstein-journals.org The separated xylofuranose (B8766934) derivative is a key precursor for synthesizing certain types of bicyclic nucleosides. beilstein-journals.org

Transglycosylation reactions catalyzed by glycosidases also represent a key biocatalytic strategy. For instance, an α-L-arabinofuranosidase was used for the chemoenzymatic synthesis of galactofuranosides. researchgate.net In one case, benzyl (B1604629) α-D-xylopyranoside was used as an acceptor in a transgalactosylation reaction, leading to the formation of benzyl β-D-galactofuranosyl-(1→2)-α-D-xylopyranoside in high yield. mdpi.com

Table 2: Biocatalytic Reactions Involving Xylofuranoside Derivatives

| Enzyme | Reaction Type | Substrate/Precursor | Product | Significance | Reference |

| Candida antarctica lipase B (CAL-B) | Regioselective alcoholysis | Methyl 2,3,5-tri-O-acetyl-α,β-D-xylofuranoside | Methyl 2,3-di-O-acetyl-α,β-D-xylofuranoside | Precursor for modified xylofuranosides and xylonucleosides. | conicet.gov.ar |

| Novozyme®-435 | Selective acetylation | 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-xylofuranose | 5-O-acetyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-xylofuranose | Separation of epimers for bicyclic nucleoside synthesis. | beilstein-journals.org |

| α-L-arabinofuranosidase | Transglycosylation | Benzyl α-D-xylopyranoside (acceptor) | Benzyl β-D-galactofuranosyl-(1→2)-α-D-xylopyranoside | Synthesis of complex oligosaccharides. | mdpi.com |

Role as a Building Block in Complex Carbohydrate and Glycoconjugate Assembly

This compound and its derivatives are crucial building blocks in the chemical synthesis of complex oligosaccharides and glycoconjugates. Their specific stereochemistry and functionality allow for their incorporation into larger, biologically relevant molecules.

One significant application is in the synthesis of fragments of lipoarabinomannan (LAM), a key polysaccharide in the cell wall of Mycobacterium tuberculosis. acs.org The synthesis of α-MTX (5-thiomethyl-α-xylofuranoside)-containing glycoconjugates is of particular interest for studying the biological role of this unusual monosaccharide. acs.orgnih.gov Stereocontrolled methods have been developed to install the α-xylofuranoside linkage, which is present in the α-D-xylofuranosyl-(1→4)-α-D-mannopyranose core structure of LAM. acs.org

Furthermore, derivatives of this compound are used to synthesize oligosaccharides related to the side chains of xyloglucan (B1166014), a major hemicellulose in the primary cell walls of plants. researchgate.net For example, methyl α-L-fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→2)-α-D-xylopyranoside, a trisaccharide related to the xyloglucan side chain, has been synthesized using a methyl xylopyranoside derivative as a starting point. researchgate.net

The synthesis of these complex structures often involves multiple protection and deprotection steps. mdpi.comscispace.comrsc.org For example, 2,3,5-Tri-O-benzyl-D-xylofuranose, which can be prepared from D-xylose via methyl α,β-D-xylofuranoside, is a versatile intermediate for preparing various glycomimetics and iminosugar C-glycosyl compounds. mdpi.comscispace.com

Investigation of Carbohydrate-Processing Enzyme Modulation by Glycomimetics

Glycomimetics, compounds that mimic the structure of carbohydrates, are designed to interact with and modulate the activity of carbohydrate-processing enzymes. scispace.com These molecules can act as inhibitors or enhancers of enzymes like glycosidases and glycosyltransferases. scispace.com

Derivatives of xylofuranose are used to create such glycomimetics. For instance, 2,3,5-tri-O-benzyl-D-xylofuranose has been used as a precursor to prepare imino-L-arabinitol-C-glycosyl compounds, which are designed as potential inhibitors of UDP-Galf-transferase. scispace.com Thiosugars, where a sulfur atom replaces an oxygen atom in the sugar ring, are another important class of glycomimetics. nih.gov These thio-analogs, including thio-xylosides, often exhibit increased stability and can have altered binding affinities for enzymes. nih.govrcsb.org

Methyl alpha-D-glucopyranoside, a related compound, has been shown to enhance the enzymatic activity of recombinant β-galactosidase in E. coli. nih.gov This suggests that methyl glycosides can influence protein expression and activity, a principle that could potentially be explored with this compound in other systems. nih.gov

Applications of Methyl Alpha D Xylofuranoside As a Synthetic Intermediate and Chiral Scaffold

Precursor in Nucleoside and Nucleotide Analog Synthesis

Methyl alpha-D-xylofuranoside and its derivatives are crucial precursors in the synthesis of a wide array of nucleoside and nucleotide analogs. These synthetic analogs often exhibit significant biological activities, including antiviral and anticancer properties. The furanose ring of the xylofuranoside provides the core scaffold onto which various nucleic acid bases and modified phosphate (B84403) groups can be attached.

Researchers have utilized derivatives of D-xylofuranose to create novel nucleoside analogs. For instance, 1,2-O-isopropylidene-α-D-xylofuranose is a key intermediate in preparing precursors for nucleoside synthesis. deyerchem.comresearchgate.net The synthesis of 1,2-O-isopropylidene-α-D-xylofuranose can be achieved in a one-pot reaction from D-xylose. nih.gov This protected form allows for selective modifications at other positions of the sugar ring before the introduction of a nucleobase.

The development of furanosyl nucleoside analogs containing a 1,2,3-triazole ring has been reported, with some compounds showing potential as mimics of nucleoside diphosphates. chemrxiv.org In one approach, a 5-bromo xylofuranose (B8766934) derivative was synthesized as a precursor for an Arbuzov reaction to create an isonucleoside phosphonate. chemrxiv.org Furthermore, the synthesis of bicyclic nucleosides, which have conformationally restricted furanose moieties, has been accomplished using xylofuranose-derived epimers. beilstein-journals.org The conformational restriction in these analogs can lead to enhanced target selectivity and in vivo stability. beilstein-journals.org

The synthesis of S-nucleoside analogs has also been achieved using xylofuranoside derivatives. For example, reacting phthalazinethione with tri-O-acetyl-α-d-xylofuranoside bromide yields an S-nucleoside. mdpi.com These examples highlight the importance of this compound and its derivatives as foundational molecules for creating diverse and potentially therapeutic nucleoside and nucleotide analogs.

Synthesis of Bioactive Small Molecules and Glycomimetics

The chiral nature of this compound makes it an excellent starting material for the enantioselective synthesis of various bioactive small molecules and glycomimetics. These synthesized compounds often mimic the structure of natural products and can exhibit a range of biological activities.

Calystegine B2 Synthesis

Calystegine B2 is a nortropane alkaloid known to inhibit glycosidase enzymes. nih.govchemfaces.com A synthetic route to calystegine B2 has been developed starting from the commercially available methyl α-d-xylopyranoside, a related isomer of the furanoside. nih.gov This synthesis, completed in 10 steps, involves a key ring-closing metathesis reaction to form a central cycloheptanone (B156872) intermediate. nih.govresearchgate.net The use of a carbohydrate as a chiral pool starting material ensures the correct stereochemistry in the final product. nih.gov

Ellipticine (B1684216) Derivatives

Ellipticine is a potent anticancer alkaloid, but its low water solubility limits its therapeutic use. researchgate.netmdpi.com To address this, researchers have synthesized ellipticine derivatives by attaching sugar moieties, including D- and L-xylofuranose, to the ellipticine scaffold. researchgate.netmdpi.com This glycosylation strategy aimed to improve the solubility of the resulting compounds. researchgate.netmdpi.com Biological testing of these new derivatives revealed that a β-D-xylofuranose derivative was particularly promising for further investigation. researchgate.netmdpi.com

Mycobacterial Lipoarabinomannan (LAM) Fragment Synthesis

Lipoarabinomannan (LAM) is a major cell wall glycoconjugate of Mycobacterium tuberculosis and plays a crucial role in the host-pathogen interaction. nih.govacs.orgresearchgate.netoup.com The non-reducing end of some LAM variants is capped with an unusual 5-deoxy-5-methylthio-α-D-xylofuranose (MTX) residue. nih.govacs.orgresearchgate.net The synthesis of oligosaccharide fragments of LAM containing this MTX residue is essential for studying its biological function.

This compound has been used as a reference compound in the conformational analysis of synthesized MTX-containing disaccharides. nih.govacs.org The synthesis of these fragments often involves complex protecting group strategies and stereocontrolled glycosylation reactions to achieve the desired α-linkage of the xylofuranoside. acs.org For instance, a 2,3-O-xylylene-protected thioglycoside donor derived from D-xylose has been used to install the α-xylofuranoside residue with high stereoselectivity. acs.org

Utilization as a Chiral Template in Asymmetric Synthesis

The well-defined stereochemistry of this compound and its derivatives makes them valuable chiral templates or auxiliaries in asymmetric synthesis. scispace.comresearchgate.net By attaching a xylofuranose-derived chiral auxiliary to a prochiral substrate, it is possible to control the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer of the desired product.

For example, 1,2-O-isopropylidene-α-D-xylofuranose has been employed as a chiral auxiliary in asymmetric cyclopropanation reactions. researchgate.net The Simmons-Smith cyclopropanation of alkenylidene derivatives of this xylofuranose proceeded with high stereoselectivity. researchgate.net The chiral auxiliary can be recovered after the reaction, making the process more efficient. researchgate.net

In another application, a polymer-supported chiral auxiliary based on 1,2-O-cyclohexylidene-α-xylofuranose was used in the asymmetric synthesis of α-hydroxy acids. scispace.com The auxiliary was attached to a polystyrene support and then esterified with α-keto acids. Subsequent Grignard reactions proceeded with moderate enantioselectivity. scispace.com

Development of Chemical Probes for Biological System Investigations

This compound and its analogs can be used to create chemical probes for studying biological systems. chemsynlab.com These probes can help in understanding the function of enzymes and receptors that interact with carbohydrates. For instance, synthetic xyloside analogues with a conformationally restricted 2-oxabicyclo[2.2.2]octane framework have been synthesized to investigate the reactivity of xylosides. researchgate.net These locked xylosides, which are forced into a specific boat conformation, showed significantly increased rates of hydrolysis and glycosylation compared to methyl β-D-xylopyranoside and methyl α-D-xylopyranoside. researchgate.net This provides direct evidence for the high reactivity of xylopyranosides that adopt a boat-like transition state conformation during enzymatic reactions. researchgate.net

Future Directions in Methyl Alpha D Xylofuranoside Academic Research

Advanced Synthetic Methodologies for Complex Derivatives

The future of Methyl alpha-D-xylofuranoside synthesis lies in the development of highly efficient and stereoselective methods to create complex derivatives that can serve as precise tools for biological investigation or as building blocks for new materials. Research is moving beyond simple modifications to tackle the synthesis of molecules with multiple, strategically placed functional groups.

A significant area of interest is the stereocontrolled synthesis of α-xylofuranosides. acs.org Traditional glycosylation methods often yield a mixture of anomers, complicating purification and reducing yields. mdpi.com Future methodologies will likely focus on conformationally restricted donors, such as those incorporating a xylylene protecting group, which have been shown to favor the formation of the α-anomer. acs.org The development of novel catalysts and promoter systems, for instance, using combinations of N-iodosuccinimide (NIS) and silver trifluoromethanesulfonate (B1224126) (AgOTf), will be crucial for achieving high yields and selectivities under mild conditions. acs.org

Another key direction is the synthesis of thio- and amino-substituted xylofuranosides. The 5-deoxy-5-methylthio-xylofuranose (MTX) residue, a component of the lipoarabinomannan (LAM) polysaccharide in Mycobacterium tuberculosis, is a prime target. acs.orgacs.org Advanced synthetic strategies are needed to produce MTX-containing glycoconjugates to probe their role in the immune response to mycobacterial infections. acs.org Similarly, the synthesis of diaminoxylosides, potentially through methods like iodosulfonamidation of glycal intermediates, could lead to new classes of compounds with unique conformational dynamics or the ability to act as scaffolds for multivalent glycan displays. d-nb.info The introduction of fluorine atoms into the xylofuranoside ring is also an emerging area, creating derivatives with altered electronic properties and metabolic stability for use as biochemical probes or potential therapeutics. nih.gov

| Synthetic Goal | Emerging Methodology | Potential Application | Reference |

| Stereocontrolled α-Glycosylation | Use of conformationally restricted donors (e.g., 2,3-O-xylylene protection) with NIS/AgOTf promoters. | Synthesis of pure α-linked oligosaccharides and probes. | acs.org |

| Thio-xylofuranoside Synthesis | Multi-step synthesis from D-xylose involving selective protection, activation, and substitution. | Creating MTX-containing glycoconjugates to study tuberculosis pathogenesis. | acs.orgacs.org |

| Diamino-xylofuranoside Synthesis | Iodosulfonamidation of xylal derivatives for stereospecific introduction of amino groups. | Development of molecular switches and scaffolds for glycoclusters. | d-nb.info |

| Fluorinated Xylofuranosides | Deoxyfluorination using reagents like DAST on selectively protected xylofuranose (B8766934) precursors. | Creation of enzyme inhibitors and metabolically stable glycomimetics. | nih.gov |

Integration of Multi-Omics Data in Biochemical Pathway Elucidation

Understanding the precise role of this compound and its natural derivatives, such as MTX, within a biological system requires a holistic approach. Future research will increasingly rely on the integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—to reconstruct and analyze the biochemical pathways in which these molecules participate. nih.govnih.gov This systems-level perspective is essential for moving beyond the study of single enzymes or reactions to understanding the dynamic interplay of biomolecules in a cell. arxiv.org

A prime candidate for this approach is the elucidation of the MTX biosynthetic pathway in mycobacteria. While the structure is known, the genetic and enzymatic machinery responsible for its creation from xylose precursors is not fully characterized. A multi-omics strategy could unravel this complex process:

Genomics/Transcriptomics: By comparing wild-type mycobacteria with mutant strains that cannot produce LAM containing MTX, researchers can identify candidate genes involved in the pathway. RNA sequencing (transcriptomics) can reveal which of these genes are upregulated during active cell wall synthesis. researchgate.net

Proteomics: Mass spectrometry-based proteomics can identify the proteins (enzymes) that are expressed from the candidate genes. This confirms that the genetic blueprint is translated into functional machinery. nih.gov

Metabolomics: High-throughput mass spectrometry can be used to track the pool of small molecules (metabolites) within the cell, allowing researchers to identify biosynthetic intermediates, from xylose through various modified forms, culminating in the final MTX residue. nih.gov A library of synthetic methyl glycoside standards, including this compound, would be essential for accurately identifying these intermediates. nih.gov

By integrating these layers of data, a comprehensive model of the pathway can be built, identifying not only the core enzymes but also the regulatory networks that control the production of this critical cell wall component. frontiersin.org

| Omics Layer | Objective | Methodology | Expected Outcome |

| Genomics | Identify genes essential for MTX biosynthesis. | Comparative genomics of wild-type vs. mutant strains. | A list of candidate genes (e.g., for methyltransferases, sulfotransferases). |

| Transcriptomics | Determine gene expression patterns under specific conditions. | RNA-Sequencing (RNA-Seq). | Identification of co-regulated genes involved in cell wall synthesis. |

| Proteomics | Identify the translated enzymes of the pathway. | Liquid Chromatography-Mass Spectrometry (LC-MS). | Confirmation of enzyme expression and quantification. |

| Metabolomics | Track the formation of pathway intermediates. | High-Throughput Mass Spectrometry with metabolite libraries. | Identification of the sequential chemical modifications leading to MTX. |

Refined Computational Models for Predictive Analysis

Computational chemistry is an indispensable tool in carbohydrate research, and its role in studying this compound is set to expand significantly. While current models, particularly those based on Density Functional Theory (DFT), are proficient at predicting and analyzing the conformational preferences of the furanose ring, future research will leverage more advanced computational techniques for predictive analysis. researchgate.netresearchgate.net

The next generation of computational models will move towards dynamic simulations and machine learning. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, for example, can provide highly accurate models of how this compound or its derivatives interact with biological targets, such as the active site of a glycosidase or glycosyltransferase. researchgate.net These simulations can elucidate reaction mechanisms and predict binding affinities, guiding the design of specific enzyme inhibitors.

Furthermore, the rise of machine learning and artificial intelligence offers a new paradigm for predictive modeling. mdpi.comnih.gov By training algorithms on large datasets of known carbohydrate structures and their measured properties (e.g., NMR chemical shifts, biological activity), it will be possible to create models that can rapidly and accurately predict these properties for novel, un-synthesized derivatives. This "in silico" screening can dramatically accelerate the discovery process by prioritizing the most promising candidate molecules for synthesis and experimental testing. nih.gov These predictive models can help resolve ambiguities in experimental data, such as complex NMR spectra, by comparing experimental results with computationally predicted values.

Future research will focus on:

Enhanced Conformational Analysis: Employing advanced molecular dynamics simulations to model the full conformational landscape of flexible xylofuranoside derivatives in solution.

Predictive Cheminformatics: Developing machine learning models to predict structure-activity relationships, identifying key structural motifs responsible for biological activity. mdpi.com

Enzyme-Substrate Modeling: Using QM/MM and other advanced methods to simulate the enzymatic processing of xylofuranosides, providing insights into transition states and reaction energetics.

Novel Applications in Materials Science and Biotechnology

Research into this compound is expected to unlock novel applications in both materials science and biotechnology, driven by the compound's origin as a renewable bio-resource.

In materials science, xylose derivatives are being explored as building blocks for sustainable polymers. chemsynlab.commdpi.com For instance, 1,2-O-isopropylidene-α-D-xylofuranose, derived from xylose, can be used to create α,ω-unsaturated polyesters and polyethers through acyclic diene metathesis polymerization. mdpi.com These bio-based elastomers and plastics represent a greener alternative to petroleum-derived materials and could find use in sustainable packaging or other applications. Future work will likely focus on fine-tuning the polymerization processes and the properties of the resulting materials by incorporating different xylofuranoside-derived monomers.

In biotechnology, the applications are closely tied to its biological relevance. Key future directions include:

Probes for Disease Research: As previously mentioned, synthetic analogs of the MTX residue found in mycobacterial LAM are invaluable tools for studying the immunology of tuberculosis. acs.orgacs.org These probes can be used to investigate how the immune system recognizes the bacterial cell wall and to screen for drugs that might disrupt this interaction.

Enzyme Substrates and Inhibitors: this compound and its derivatives serve as standard substrates for characterizing the activity and specificity of glycosidases. nih.gov High-throughput screening assays using libraries of such compounds can accelerate the discovery of new enzymes for biotechnological applications, such as biomass degradation. nih.gov

Development of Antimicrobials: While still in early stages, some xylopyranoside derivatives have shown antimicrobial properties. mdpi.com Future research could explore whether specifically designed xylofuranoside derivatives, perhaps mimicking natural structures, could be developed into a new class of antibacterial agents.

| Field | Application Area | Specific Example | Future Goal | Reference |

| Materials Science | Bio-based Polymers | Synthesis of unsaturated polyesters from 1,2-O-isopropylidene-α-D-xylofuranose. | Develop sustainable and biodegradable plastics for packaging. | mdpi.com |

| Biotechnology | Immunological Probes | Synthesis of MTX-containing glycoconjugates. | Elucidate the role of LAM in tuberculosis and screen for immunomodulatory drugs. | acs.orgacs.org |

| Biotechnology | Enzyme Characterization | Use in high-throughput mass spectrometry assays for glycosidases. | Discover and characterize novel enzymes for industrial biotechnology. | nih.gov |

| Biotechnology | Antimicrobial Development | Synthesis and testing of novel xyloside derivatives for antibacterial activity. | Identify lead compounds for a new class of antibiotics. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl α-D-xylofuranoside, and how do reaction conditions influence stereochemical outcomes?

- Methyl α-D-xylofuranoside is typically synthesized via glycosylation of xylose derivatives using methanol under acidic conditions. Key variables include temperature, catalyst type (e.g., HCl or triflic acid), and protecting group strategies to avoid side reactions like β-anomer formation. NMR (¹H/¹³C) and polarimetry are critical for confirming stereochemistry .

Q. Which analytical techniques are most reliable for characterizing Methyl α-D-xylofuranoside purity and structure?

- GC-MS identifies volatile derivatives, while NMR resolves anomeric configuration and ring conformation. For non-volatile samples, HPLC-ELSD (evaporative light scattering detection) avoids derivatization. Comparative retention times and spectral libraries (e.g., PubChem) validate results .

Q. How can researchers optimize the isolation of Methyl α-D-xylofuranoside from natural sources like Ferula assa-foetida?

- Use Soxhlet extraction with polar solvents (e.g., ethanol/water mixtures), followed by column chromatography (silica gel, ethyl acetate:hexane gradients). Monitor fractions via TLC and confirm identity through GC-MS spectral matching against reference data .

Advanced Research Questions

Q. What mechanisms explain the instability of Methyl α-D-xylofuranoside in aqueous solutions, and how can degradation be mitigated?